molecular formula C22H36O5 B1254980 Aphidicolin-17-monoacetate

Aphidicolin-17-monoacetate

Cat. No. B1254980
M. Wt: 380.5 g/mol
InChI Key: GAPINCSXTLCIPV-BORIEPGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aphidicolin-17-monoacetate is a diterpenoid. It has a role as a metabolite.

Scientific Research Applications

Mechanism of Action and Inhibition

Aphidicolin-17-monoacetate, along with its analogues, has been studied for its inhibitory effects on DNA synthesis in various eukaryotic cells. These compounds specifically target DNA polymerase α, a crucial enzyme in the DNA replication process. Haraguchi et al. (1983) found that Aphidicolin-17-monoacetate and 3-deoxyaphidicolin significantly inhibit DNA synthesis in sea urchin embryos and HeLa cells without affecting RNA and protein syntheses. The inhibition is competitive with respect to dCTP, indicating a specific interaction with the DNA polymerization process. Such inhibitors can delay or prevent cell division, suggesting potential applications in studying cell cycle regulation and developmental biology (Haraguchi et al., 1983).

Applications in Cell Cycle Synchronization

The ability of aphidicolin and its derivatives to halt DNA synthesis without affecting other cellular processes makes them valuable tools for synchronizing cell cultures. Pedrali-Noy et al. (1980) utilized aphidicolin to synchronize HeLa cell cultures, demonstrating its efficacy in accumulating cells at the G1/S border of the cell cycle. This approach facilitates the study of specific cell cycle phases and the effects of various treatments on cell cycle progression (Pedrali-Noy et al., 1980).

Impact on Cellular Differentiation and Development

Aphidicolin-17-monoacetate's role extends beyond cell cycle inhibition to influencing cellular differentiation and development. Studies have shown that inhibiting DNA synthesis can lead to differentiation in certain cell types. For instance, Stephens et al. (1986) observed that aphidicolin treatment in sea urchin embryos blocked cell division but allowed developmental processes to continue, indicating that DNA synthesis and cell division are not always essential for differentiation. This finding opens avenues for researching the mechanisms underlying cell differentiation and the potential induction of differentiation in stem cells or cancer cells (Stephens et al., 1986).

properties

Product Name

Aphidicolin-17-monoacetate

Molecular Formula

C22H36O5

Molecular Weight

380.5 g/mol

IUPAC Name

[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate

InChI

InChI=1S/C22H36O5/c1-14(24)27-13-22(26)9-8-21-11-16(22)10-15(21)4-5-17-19(2,12-23)18(25)6-7-20(17,21)3/h15-18,23,25-26H,4-13H2,1-3H3/t15-,16+,17-,18+,19-,20-,21-,22-/m0/s1

InChI Key

GAPINCSXTLCIPV-BORIEPGUSA-N

Isomeric SMILES

CC(=O)OC[C@]1(CC[C@]23C[C@H]1C[C@@H]2CC[C@@H]4[C@@]3(CC[C@H]([C@@]4(C)CO)O)C)O

Canonical SMILES

CC(=O)OCC1(CCC23CC1CC2CCC4C3(CCC(C4(C)CO)O)C)O

synonyms

aphidicolin-17-acetate
aphidicolin-17-monoacetate

Origin of Product

United States

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